molecular formula C7H10O2 B153080 Ethyl 2-pentynoate CAS No. 55314-57-3

Ethyl 2-pentynoate

Cat. No.: B153080
CAS No.: 55314-57-3
M. Wt: 126.15 g/mol
InChI Key: XDPRPKSTFBPPHU-UHFFFAOYSA-N
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Description

Ethyl 2-pentynoate: is an organic compound with the molecular formula C7H10O2 . It is an ester derived from 2-pentynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in the pentyl chain, making it an alkyne ester. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-pentynoate can be synthesized through several methods. One common method involves the esterification of 2-pentynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of ethyl 2-pentynyl ether. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction yields this compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-pentynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The compound can be reduced to ethyl 2-pentenoate or ethyl pentanoate using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; reactions are usually performed under an inert atmosphere at low temperatures.

    Substitution: Sodium hydroxide, alkyl halides; reactions are conducted in polar solvents such as ethanol or water at ambient or slightly elevated temperatures.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Ethyl 2-pentenoate, ethyl pentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-pentynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis and alkyne functional groups.

    Medicine: The compound is explored for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl 2-pentynoate involves its reactivity towards various chemical reagents. The triple bond in the alkyne group is highly reactive, making it susceptible to addition reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. In biological systems, enzymes such as esterases can catalyze the hydrolysis of this compound, leading to the formation of 2-pentynoic acid and ethanol. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Ethyl 2-pentynoate can be compared with other similar compounds such as:

    Ethyl 2-pentenoate: This compound has a double bond instead of a triple bond, making it less reactive in certain types of addition reactions.

    Ethyl 2,3-pentadienoate: This compound contains two double bonds, giving it different reactivity and applications compared to this compound.

    Ethyl phenylpropiolate: This compound has a phenyl group attached to the alkyne, which influences its reactivity and makes it useful in different synthetic applications.

Uniqueness: this compound is unique due to the presence of the triple bond in its structure, which imparts distinct reactivity and makes it valuable in various chemical transformations. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.

Properties

IUPAC Name

ethyl pent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPRPKSTFBPPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203871
Record name Ethyl pent-2-yn-1-oate
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55314-57-3
Record name Ethyl 2-pentynoate
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Record name Ethyl pent-2-yn-1-oate
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Record name 55314-57-3
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Record name Ethyl pent-2-yn-1-oate
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Record name Ethyl pent-2-yn-1-oate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of Ethyl 2-pentynoate?

A1: this compound serves as a versatile starting material in organic synthesis. Its structure, featuring both an alkyne and an ester functionality, allows for diverse transformations.

Q2: How does the stereochemistry of the products differ when reacting this compound with different organostannyl reagents?

A2: The stereochemical outcome of reactions involving this compound and organostannyl reagents is highly dependent on the specific reagent and reaction conditions.

Q3: Is there spectroscopic data available for this compound and its derivatives?

A3: While the provided abstracts do not present specific spectroscopic data for this compound itself, they confirm the characterization of its derivatives using techniques like ¹H NMR spectroscopy [, ]. For example, the analysis of reagent purity for (Z)-5-Chloro-3-trimethylstannyl-2-pentene, synthesized from this compound, involves ¹H NMR []. This highlights the application of spectroscopic methods in confirming the structures of compounds derived from this compound.

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